molecular formula C21H28N2O3 B6779676 N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-3,4-dihydro-2H-chromene-3-carboxamide

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B6779676
M. Wt: 356.5 g/mol
InChI Key: KZDSNDZVIOZYKK-BLAYRMRBSA-N
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Description

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a piperidine ring, a cyclopentyl group, and a chromene moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c24-20(17-12-15-6-2-3-7-19(15)26-14-17)22-18-9-8-16(13-18)21(25)23-10-4-1-5-11-23/h2-3,6-7,16-18H,1,4-5,8-14H2,(H,22,24)/t16-,17?,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDSNDZVIOZYKK-BLAYRMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(C2)NC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@@H]2CC[C@@H](C2)NC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine-1-carbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonyl compound under controlled conditions to form the piperidine-1-carbonyl intermediate.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a cyclization reaction, often involving a cyclopentyl halide and a base.

    Chromene Ring Formation: The chromene ring is formed through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Final Coupling Reaction: The final step involves coupling the piperidine-1-carbonyl intermediate with the chromene derivative under suitable conditions, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-3,4-dihydro-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclohexyl]-3,4-dihydro-2H-chromene-3-carboxamide
  • N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-3,4-dihydro-2H-chromene-2-carboxamide

Uniqueness

N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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